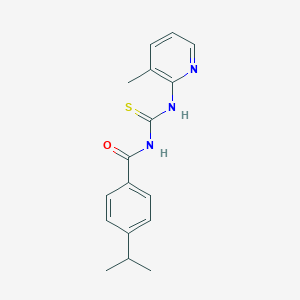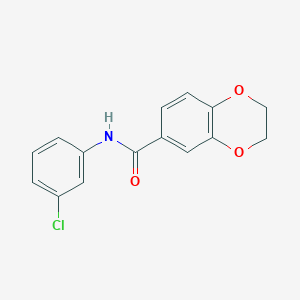![molecular formula C19H14ClN3O2S2 B251746 N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide, also known as CB-839, is a novel small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is then used in the tricarboxylic acid cycle to generate energy and biosynthetic intermediates. Inhibition of glutaminase leads to a decrease in the levels of glutamate and other downstream metabolites, resulting in a decrease in energy production and cell growth. N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer.
Biochemical and Physiological Effects
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to decrease the levels of glutamate and other downstream metabolites, inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines. In addition, N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide is its selectivity for cancer cells, which allows for the targeting of cancer cells while sparing normal cells. N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has also been shown to have synergistic effects with other cancer therapies, which could potentially enhance the efficacy of these therapies. However, one limitation of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide is its potential toxicity, which could limit its clinical application. In addition, further studies are needed to determine the optimal dosing and scheduling of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide in combination with other cancer therapies.
Orientations Futures
There are several future directions for the study of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide. One direction is the investigation of the optimal dosing and scheduling of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide in combination with other cancer therapies. Another direction is the study of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide in other diseases, such as metabolic disorders and neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide and to identify potential biomarkers for patient selection and monitoring of therapy. Finally, the development of more potent and selective glutaminase inhibitors could lead to the development of more effective therapies for cancer and other diseases.
Méthodes De Synthèse
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of an amide bond between 4-chlorobenzoic acid and 4-aminobenzenethiol, followed by the formation of a thioamide bond with 2-bromo-1-(4-nitrophenyl)ethanone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final product is a white solid with a molecular weight of 438.94 g/mol.
Applications De Recherche Scientifique
N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer. Glutaminase plays a critical role in cancer cell metabolism by providing a source of energy and building blocks for cell growth and proliferation. Inhibition of glutaminase by N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to selectively target cancer cells while sparing normal cells. N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to have synergistic effects with other cancer therapies, such as chemotherapy and radiation therapy, and has been studied in a variety of cancer types, including breast, lung, pancreatic, and renal cell carcinoma.
Propriétés
Formule moléculaire |
C19H14ClN3O2S2 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
N-[4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S2/c20-13-5-3-12(4-6-13)17(24)23-19(26)22-15-9-7-14(8-10-15)21-18(25)16-2-1-11-27-16/h1-11H,(H,21,25)(H2,22,23,24,26) |
Clé InChI |
FUGNLDWMAZPINB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)



![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)
